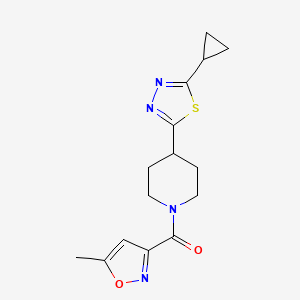
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(propan-2-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Benzyl-1,3,4-thiadiazol-2-yl)-N-(propan-2-yl)piperidine-1-carboxamide, otherwise known as N-benzyl-2-piperidinecarboxamide (NBPC), is an organic compound with a wide range of potential applications in scientific research. It was first synthesized in the laboratory in 2019, and since then has been studied for its potential use in various fields, such as drug design and material science. This compound is a derivative of the parent compound N-benzyl-2-piperidinecarboxylic acid (NBPCA), which has been studied for its potential as an inhibitor of certain enzymes. NBPC has a number of important properties that make it an attractive option for scientific research.
科学的研究の応用
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(propan-2-yl)piperidine-1-carboxamide has a number of potential applications in scientific research. It has been studied as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been studied for its potential use in drug design, as it has been found to bind to certain targets with high affinity. In addition, this compound has been studied as a potential material for use in the fabrication of nanomaterials, such as nanotubes and nanowires.
作用機序
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(propan-2-yl)piperidine-1-carboxamide has been found to bind to certain targets with high affinity. The exact mechanism of action is not yet fully understood, but it is thought to involve the formation of a hydrogen bond between the benzyl group of this compound and the target molecule. This hydrogen bond is thought to be strong enough to form a stable complex between the two molecules, allowing this compound to bind to the target with high affinity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail, but it is thought to have some potential therapeutic applications. It has been studied as an inhibitor of certain enzymes, such as acetylcholinesterase, and it has also been studied for its potential use in drug design. In addition, this compound has been studied as a potential material for use in the fabrication of nanomaterials, such as nanotubes and nanowires.
実験室実験の利点と制限
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(propan-2-yl)piperidine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a number of potential applications in scientific research. In addition, it has been found to bind to certain targets with high affinity, which makes it an attractive option for drug design. However, there are also some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it has not yet been studied in detail for its potential therapeutic applications.
将来の方向性
There are a number of potential future directions for research involving 3-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(propan-2-yl)piperidine-1-carboxamide. Further research is needed to better understand its mechanism of action and its potential therapeutic applications. In addition, further research is needed to explore its potential use in the fabrication of nanomaterials, such as nanotubes and nanowires. Finally, further research is needed to explore its potential use in drug design, as it has been found to bind to certain targets with high affinity.
合成法
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(propan-2-yl)piperidine-1-carboxamide can be synthesized in a laboratory setting using a number of different methods. The most common method involves the reaction of 3-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(propan-2-yl)piperidine-1-carboxamideA with an alkyl halide in the presence of a base. This reaction produces the desired compound, this compound, as well as a byproduct, the alkyl halide. The reaction requires the use of a catalyst, such as sodium hydride or potassium tert-butoxide, and is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran. The reaction is relatively simple and can be completed in a short amount of time.
特性
IUPAC Name |
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-13(2)19-18(23)22-10-6-9-15(12-22)17-21-20-16(24-17)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POADXFPAXSUAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(thiophen-2-yl)urea](/img/structure/B6581127.png)
![3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6581129.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6581134.png)
![1-methyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581160.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6581170.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B6581173.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B6581176.png)
![2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581181.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581188.png)



![N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B6581227.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B6581229.png)